N-Benzyl-2-(methylthio)pyrimidin-4-amine

Description

BenchChem offers high-quality N-Benzyl-2-(methylthio)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-(methylthio)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methylsulfanylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-16-12-13-8-7-11(15-12)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXIAFTYXCCCQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546560 |

Source

|

| Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91719-61-8 |

Source

|

| Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-2-(methylthio)pyrimidin-4-amine: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-(methylthio)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The presence of a benzyl group, a methylthio ether, and an amine at specific positions on the pyrimidine ring suggests a potential for diverse chemical reactivity and biological activity. This guide provides a comprehensive overview of the molecular structure, formula, and potential synthetic routes for N-Benzyl-2-(methylthio)pyrimidin-4-amine, alongside a discussion of the prospective biological significance of this class of molecules.

Molecular Structure and Chemical Formula

The fundamental characteristics of N-Benzyl-2-(methylthio)pyrimidin-4-amine are summarized below, providing a clear identification of the molecule.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | N-benzyl-2-(methylthio)pyrimidin-4-amine | [1] |

| CAS Number | 91719-61-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃N₃S | [1][2][3] |

| Molecular Weight | 231.32 g/mol | [2] |

| Synonyms | 2-甲硫基-4-苯甲氨基嘧啶 | [4] |

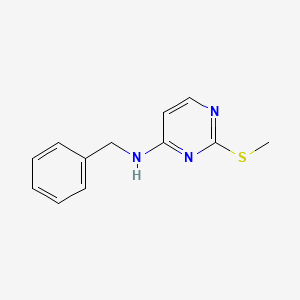

Structural Representation

The molecular structure of N-Benzyl-2-(methylthio)pyrimidin-4-amine consists of a central pyrimidine ring. A benzylamino group is attached at the C4 position, and a methylthio group is at the C2 position.

Caption: Proposed synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar 4-aminopyrimidine compounds. Optimization of reaction conditions would be necessary.

-

Reaction Setup: To a solution of 4-chloro-2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add benzylamine (1.1-1.5 equivalents).

-

Addition of Base: A non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2-3 equivalents), is added to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction mixture is heated, typically to reflux, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-Benzyl-2-(methylthio)pyrimidin-4-amine.

Spectroscopic Characterization (Predicted)

While experimental spectra for N-Benzyl-2-(methylthio)pyrimidin-4-amine are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR:

-

Methyl Protons (-SCH₃): A singlet at approximately δ 2.4-2.6 ppm.

-

Benzyl Methylene Protons (-CH₂-Ph): A doublet or singlet at approximately δ 4.5-4.7 ppm.

-

Pyrimidine Ring Protons: Two doublets in the aromatic region, characteristic of the H5 and H6 protons.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

-

Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the benzyl group.

-

-

¹³C NMR:

-

Methyl Carbon (-SCH₃): A signal at approximately δ 14 ppm.

-

Benzyl Methylene Carbon (-CH₂-Ph): A signal around δ 45 ppm.

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 100-170 ppm.

-

-

Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 231 or 232, respectively.

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=N and C=C Stretches (Pyrimidine and Phenyl Rings): Absorptions in the 1500-1650 cm⁻¹ region.

-

C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

-

Potential Biological and Pharmaceutical Significance

While no specific biological activities have been reported for N-Benzyl-2-(methylthio)pyrimidin-4-amine, the pyrimidine scaffold is a well-established pharmacophore. The structural motifs present in this molecule suggest several avenues for its potential application in drug discovery and development.

Anticancer Potential

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. [5]Furthermore, other substituted N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors, another important class of anticancer agents. [5]The structural similarity of N-Benzyl-2-(methylthio)pyrimidin-4-amine to these compounds makes it a candidate for screening in cancer-related assays.

Antimicrobial Activity

The 2-(benzylthio)pyrimidine core is present in a series of compounds that have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [6]The combination of the pyrimidine ring and the sulfur-linked benzyl group appears to be a key contributor to this activity. Therefore, N-Benzyl-2-(methylthio)pyrimidin-4-amine could potentially exhibit antimicrobial properties.

Kinase Inhibition

The pyrimidine ring is a common scaffold in many kinase inhibitors used in oncology and other therapeutic areas. The 4-amino substitution is often a key interaction point within the ATP-binding pocket of kinases. The overall shape and electronic properties of N-Benzyl-2-(methylthio)pyrimidin-4-amine make it a plausible candidate for screening against various kinase targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-Benzyl-2-(methylthio)pyrimidin-4-amine is not widely available. However, based on related compounds, it should be handled with standard laboratory precautions.

-

Potential Hazards: May cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-Benzyl-2-(methylthio)pyrimidin-4-amine is a molecule of significant interest due to its pyrimidine core and functional group substitutions that are prevalent in many biologically active compounds. While detailed experimental data for this specific molecule is sparse in the public domain, its structural analogy to known anticancer and antimicrobial agents suggests that it is a promising candidate for further investigation in drug discovery programs. The proposed synthetic route provides a viable starting point for its preparation and subsequent biological evaluation. As with any novel chemical entity, thorough characterization and safety assessment are paramount for any future research and development efforts.

References

-

ChemBK. N-Benzyl-2-(methylthio)pyrimidin-4-amine. Accessed January 4, 2026. [Link]

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. Accessed January 4, 2026. [Link]

-

参比制剂. 91719-61-8|N-Benzyl-2-(methylthio)pyrimidin-4-amine. Accessed January 4, 2026. [Link]

-

Kono Chem Co.,Ltd. N-Benzyl-2-(methylthio)pyrimidin-4-amine. LookChem. Accessed January 4, 2026. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central. Accessed January 4, 2026. [Link]

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate. Accessed January 4, 2026. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Accessed January 4, 2026. [Link]

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scirp.org. Accessed January 4, 2026. [Link]

Sources

- 1. 91719-61-8 | N-benzyl-2-(methylthio)pyrimidin-4-amine - AiFChem [aifchem.com]

- 2. N-Benzyl-2-(methylthio)pyrimidin-4-amine/CAS:91719-61-8-HXCHEM [hxchem.net]

- 3. N-Benzyl-2-(methylthio)pyrimidin-4-amine, CasNo.91719-61-8 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

An In-depth Technical Guide to the Chemical Properties and Solubility of N-Benzyl-2-(methylthio)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-(methylthio)pyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, solubility profile, and reactivity. The document is structured to provide not just data, but also insights into the experimental considerations and the chemical principles governing the compound's behavior. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their laboratory work.

Introduction

The pyrimidine scaffold is a cornerstone in the architecture of biologically significant molecules, most notably the nucleobases uracil, thymine, and cytosine. Its prevalence in nature has inspired the synthesis of a vast array of pyrimidine derivatives for pharmaceutical applications. N-Benzyl-2-(methylthio)pyrimidin-4-amine, with its unique combination of a benzylamine and a methylthio group appended to the pyrimidine core, represents a promising scaffold for the development of novel therapeutic agents. Understanding its fundamental chemical properties and solubility is paramount for its effective utilization in drug design, formulation, and biological screening. This guide aims to be an essential resource for researchers working with or considering this compound in their research endeavors.

Physicochemical Properties

The physical and chemical properties of N-Benzyl-2-(methylthio)pyrimidin-4-amine are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 91719-61-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃N₃S | [1][2][3] |

| Molecular Weight | 231.32 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | Not explicitly found in search results. | |

| Boiling Point | Not explicitly found in search results. | |

| pKa | Not explicitly found in search results. |

Note: Experimental values for melting point, boiling point, and pKa were not available in the searched literature. These would need to be determined experimentally.

Chemical Structure and Spectroscopic Data

The chemical structure of N-Benzyl-2-(methylthio)pyrimidin-4-amine is depicted below. The numbering of the pyrimidine ring is standard, with the nitrogen atoms at positions 1 and 3.

Figure 1: Chemical structure of N-Benzyl-2-(methylthio)pyrimidin-4-amine.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound were not found, a prediction of the key spectroscopic features can be made based on its structure and data from similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Methylene Protons (-CH₂-): A doublet around δ 4.5-4.7 ppm, coupled to the adjacent NH proton.

-

Amine Proton (-NH-): A broad singlet or triplet (depending on coupling) that may appear between δ 5.0-7.0 ppm. Its position can be concentration and solvent dependent and it may exchange with D₂O.

-

Pyrimidine Ring Protons: Two doublets corresponding to the protons at the C5 and C6 positions of the pyrimidine ring.

-

Methyl Protons (-S-CH₃): A sharp singlet around δ 2.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring would be expected in the aromatic region, with the carbon attached to the methylthio group (C2) and the carbon attached to the benzylamine group (C4) being significantly deshielded.

-

Benzyl Group Carbons: Signals for the six carbons of the phenyl ring would appear in the aromatic region (typically δ 127-140 ppm).

-

Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

Methyl Carbon (-S-CH₃): A signal in the aliphatic region, typically around δ 12-15 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=N and C=C Stretch (Aromatic/Heteroaromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: A peak in the 1200-1350 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 231. Fragmentation would likely involve the loss of the benzyl group or cleavage of the methylthio group.

-

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Qualitative Solubility

N-Benzyl-2-(methylthio)pyrimidin-4-amine is reported to be soluble in common organic solvents such as:

It is expected to have low solubility in water due to the presence of the hydrophobic benzyl and methylthio groups.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol can be employed.

Sources

- 1. N-Benzyl-2-(methylthio)pyrimidin-4-amine, CasNo.91719-61-8 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 2. 91719-61-8 | N-benzyl-2-(methylthio)pyrimidin-4-amine - AiFChem [aifchem.com]

- 3. N-Benzyl-2-(methylthio)pyrimidin-4-amine/CAS:91719-61-8-HXCHEM [hxchem.net]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. chembk.com [chembk.com]

Technical Guide: Spectroscopic Characterization of N-Benzyl-2-(methylthio)pyrimidin-4-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to confirm the identity, structure, and purity of N-Benzyl-2-(methylthio)pyrimidin-4-amine (CAS No. 91719-61-8). As a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, unambiguous structural confirmation is paramount.[1] This document details field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS). It offers in-depth analysis of expected spectral data, grounded in established principles and comparative data from structurally related pyrimidine derivatives.[2] This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences sectors.

Molecular Structure and Analytical Framework

Confirming the chemical identity of a synthesized compound requires a multi-faceted analytical approach. No single technique is sufficient. Instead, orthogonal methods—NMR for the molecular skeleton and HRMS for elemental composition—are employed in a synergistic workflow to provide a self-validating confirmation of the target structure.

The structure of N-Benzyl-2-(methylthio)pyrimidin-4-amine, with the systematic atom numbering used for spectral assignments, is presented below.

Caption: Molecular structure of N-Benzyl-2-(methylthio)pyrimidin-4-amine.

The analytical workflow ensures that the synthesized material meets the required identity, structure, and purity specifications before proceeding to further biological or chemical studies.

Caption: Integrated workflow for spectroscopic structure validation.

High-Resolution Mass Spectrometry (HRMS)

2.1. Principle & Rationale HRMS is a cornerstone technique for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically < 5 ppm). This precision allows for the determination of the elemental composition, distinguishing between compounds with the same nominal mass but different atomic makeups. For N-Benzyl-2-(methylthio)pyrimidin-4-amine, the primary objective is to verify the molecular formula C₁₂H₁₃N₃S.

2.2. Experimental Protocol (ESI-TOF)

-

Instrumentation: Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring a high abundance of the protonated molecular ion [M+H]⁺. TOF analyzers offer high resolution and mass accuracy.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the analyte.

-

Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid.

-

Rationale: Formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.

-

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode. The mass range should be set to scan from m/z 100 to 500 to ensure capture of the target ion.

-

Perform an internal calibration using a known reference standard to ensure high mass accuracy.

-

2.3. Expected Data & Interpretation The key piece of data is the experimentally measured m/z of the protonated molecule, which is compared against the theoretically calculated mass.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃N₃S |

| Ion Formula | [C₁₂H₁₄N₃S]⁺ |

| Calculated Exact Mass [M+H]⁺ | 232.0903 |

| Expected Experimental Mass [M+H]⁺ | 232.0903 ± 0.0012 (for <5 ppm error) |

A measured mass within 5 ppm of the calculated value provides strong evidence for the proposed elemental composition.

¹H NMR Spectroscopy

3.1. Principle & Rationale Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. By analyzing chemical shifts (δ), signal integration, and spin-spin coupling patterns (multiplicity), one can deduce the connectivity and arrangement of atoms.

3.2. Experimental Protocol

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is an excellent alternative, particularly for its ability to resolve exchangeable protons like N-H, which often appear as broader signals.

-

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum at 298 K.

-

Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

3.3. Predicted Spectral Data & Interpretation The expected ¹H NMR spectrum of N-Benzyl-2-(methylthio)pyrimidin-4-amine in CDCl₃ is detailed below. The assignments are based on known chemical shift ranges and data from analogous structures.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.15 | Doublet (d) | 1H | H6 | Pyrimidine protons are deshielded. H6 is coupled to H5. |

| ~ 7.35-7.25 | Multiplet (m) | 5H | Phenyl-H | Characteristic chemical shift for protons of a monosubstituted benzene ring. |

| ~ 6.30 | Doublet (d) | 1H | H5 | Coupled to H6. Shielded relative to H6 due to its position. |

| ~ 5.50 | Broad Singlet (br s) | 1H | N-H | The amine proton is exchangeable, leading to a broad signal. Its position can vary. |

| ~ 4.65 | Doublet (d) | 2H | CH₂ | Methylene protons adjacent to the nitrogen and the phenyl ring. Coupled to the N-H proton. |

| ~ 2.50 | Singlet (s) | 3H | S-CH₃ | Methyl protons attached to a sulfur atom typically appear in this region as a sharp singlet. |

¹³C NMR Spectroscopy

4.1. Principle & Rationale Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A standard proton-decoupled spectrum shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment.

4.2. Experimental Protocol

-

Instrumentation: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in sharp singlet peaks for each carbon, which aids in interpretation.

-

-

A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

4.3. Predicted Spectral Data & Interpretation The expected ¹³C NMR chemical shifts are predicted based on established values for pyrimidine and benzyl moieties.[2][4]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172.0 | C2 | Carbon attached to two electronegative atoms (N and S) is significantly deshielded. |

| ~ 162.5 | C4 | Carbon attached to two nitrogen atoms is highly deshielded. |

| ~ 158.0 | C6 | Aromatic carbon adjacent to a ring nitrogen. |

| ~ 139.0 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to the CH₂ group. |

| ~ 128.8 | Phenyl C (ortho/meta) | Aromatic CH carbons of the benzyl group. |

| ~ 127.5 | Phenyl C (para) | Aromatic CH carbons of the benzyl group. |

| ~ 105.0 | C5 | Shielded pyrimidine carbon. |

| ~ 47.5 | CH₂ | Aliphatic carbon of the benzyl group. |

| ~ 14.0 | S-CH₃ | Methyl carbon attached to sulfur is typically found in the upfield region. |

Conclusion

The collective analysis of HRMS, ¹H NMR, and ¹³C NMR data provides a robust and self-validating system for the structural confirmation of N-Benzyl-2-(methylthio)pyrimidin-4-amine. The high-resolution mass confirms the elemental formula, while the distinct patterns of chemical shifts, integrations, and multiplicities in the NMR spectra confirm the precise arrangement of the molecular framework. This integrated spectroscopic approach is essential for ensuring the quality and integrity of chemical entities in research and development.

References

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gohary, N. S., & Al-Obaid, A. M. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5020. Available from: [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- LookChem. (n.d.). N-Benzyl-2-(methylthio)pyrimidin-4-amine.

- Hartung, J., et al. (2000). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Chemistry - A European Journal, 6(14), 2513–2522.

-

参比制剂. (n.d.). 91719-61-8|N-Benzyl-2-(methylthio)pyrimidin-4-amine. Retrieved from [Link]

-

Padhy, P., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2 Suppl), S129-S136. Available from: [Link]

-

Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. Available from: [Link]

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

-

Li, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Archiv der Pharmazie, 350(8). Available from: [Link]

-

杭州沙拓生物医药科技有限公司. (n.d.). N-Benzyl-2-(methylthio)pyrimidin-4-amine. Retrieved from [Link]

-

ChemBK. (2024). N-Benzyl-2-(methylthio)pyrimidin-4-amine. Retrieved from [Link]

-

Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457. Available from: [Link]

-

Lead Sciences. (n.d.). N-Benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide. Retrieved from [Link]

-

Pérez-Jannet, M., et al. (2023). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 28(14), 5489. Available from: [Link]

Sources

- 1. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 3. rsc.org [rsc.org]

- 4. Benzylamine(100-46-9) 13C NMR [m.chemicalbook.com]

Discovery and history of "N-Benzyl-2-(methylthio)pyrimidin-4-amine"

An In-depth Technical Guide to N-Benzyl-2-(methylthio)pyrimidin-4-amine: Synthesis, History, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Benzyl-2-(methylthio)pyrimidin-4-amine, a member of the pyrimidine class of heterocyclic compounds. While direct extensive research on this specific molecule is not widely published, this document synthesizes information from closely related analogues to provide a robust understanding of its discovery, history, and potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and, consequently, is a cornerstone of numerous biological processes.[1] Its inherent drug-like properties have made it a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2][3] The N-benzyl and methylthio substitutions on the pyrimidine core, as seen in N-Benzyl-2-(methylthio)pyrimidin-4-amine, are common modifications explored by medicinal chemists to modulate the compound's pharmacological profile.

Plausible Synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Synthesis of 4-chloro-2-(methylthio)pyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Thiolation: Cool the solution to 0°C using an ice bath. Add one equivalent of sodium thiomethoxide (NaSMe) portion-wise. The use of one equivalent is crucial to achieve selective monosubstitution at the more reactive C2 position.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-2-(methylthio)pyrimidine.

Step 2: Synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine

-

Amination: Dissolve the purified 4-chloro-2-(methylthio)pyrimidine in a polar aprotic solvent such as dimethylformamide (DMF) or in an alcohol like isopropanol.

-

Addition of Amine: Add 1.1 equivalents of benzylamine and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. The base scavenges the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to a temperature between 80°C and 120°C and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Isolation and Purification: After cooling to room temperature, dilute the reaction mixture with water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the final product, N-Benzyl-2-(methylthio)pyrimidin-4-amine.

Historical Context and Development of N-Benzylpyrimidine Analogues

The development of N-benzylpyrimidine derivatives has been a significant area of research in the quest for novel therapeutics, particularly in oncology.

Discovery of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

A landmark achievement in this area was the discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the deubiquitinating enzyme complex USP1/UAF1.[4][5] Deregulation of this complex is implicated in the pathogenesis of various cancers, making it a promising therapeutic target.[4]

The discovery process began with a quantitative high-throughput screen (qHTS) of over 400,000 compounds.[4] This led to the identification of initial hits, which then underwent extensive medicinal chemistry optimization. These efforts culminated in the development of highly potent inhibitors, such as ML323, with nanomolar inhibitory activity.[4] The research demonstrated a strong correlation between the compounds' IC50 values for USP1/UAF1 inhibition and their anticancer activity in non-small cell lung cancer cells.[4][5]

N-Benzylpyrimidin-2-amine Derivatives as Histone Deacetylase (HDAC) Inhibitors

In a separate line of investigation, N-benzylpyrimidin-2-amine derivatives were designed and synthesized as novel histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. Several of the synthesized compounds in this series exhibited potent HDAC inhibitory activity and significant antiproliferative effects against various tumor cell lines.[2]

Inferred Biological Activity and Mechanism of Action

Based on the extensive research on its close analogues, N-Benzyl-2-(methylthio)pyrimidin-4-amine can be hypothesized to possess anticancer properties, potentially through the inhibition of key cellular signaling pathways.

Potential as a USP1/UAF1 Inhibitor

The structural similarity to the N-benzyl-2-phenylpyrimidin-4-amine series suggests that N-Benzyl-2-(methylthio)pyrimidin-4-amine could also function as an inhibitor of the USP1/UAF1 deubiquitinase complex. The N-benzyl group is a common feature, and while the 2-phenyl group is replaced by a 2-methylthio group, this substitution might still allow for binding to the active site of the enzyme. Inhibition of USP1/UAF1 leads to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key event that can stall DNA replication and induce apoptosis in cancer cells.[4]

Caption: Proposed mechanism of action via USP1/UAF1 inhibition.

Potential as an HDAC Inhibitor

Alternatively, the N-benzylpyrimidin-4-amine scaffold might confer HDAC inhibitory activity. HDAC inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. In N-Benzyl-2-(methylthio)pyrimidin-4-amine, the pyrimidine ring and the N-benzyl group could serve as the cap and linker, respectively, while the nitrogen atoms in the pyrimidine ring could potentially interact with the zinc ion in the active site of HDACs.

Sources

- 1. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 2. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of N-Benzyl-2-(methylthio)pyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Promising Scaffold

In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities. Within this vast chemical space, N-Benzyl-2-(methylthio)pyrimidin-4-amine emerges as a compound of significant interest for researchers, scientists, and drug development professionals. While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of its structural analogs, particularly in the realm of oncology, provides a compelling rationale for its investigation as a potential therapeutic agent. This technical guide will synthesize the existing knowledge on related compounds to illuminate the potential biological activities of N-Benzyl-2-(methylthio)pyrimidin-4-amine, propose robust experimental workflows for its evaluation, and discuss the underlying mechanistic hypotheses that warrant its exploration.

The core structure, characterized by a pyrimidine ring substituted with a benzylamine at the 4-position and a methylthio group at the 2-position, presents a unique combination of functionalities. The benzyl group can engage in crucial hydrophobic and aromatic interactions within protein binding pockets, while the pyrimidine core serves as a versatile scaffold for further functionalization. The methylthio group at the 2-position is of particular interest, as it modulates the electronic properties of the pyrimidine ring and can influence metabolic stability and target engagement. This guide will delve into the potential therapeutic avenues for this compound, with a primary focus on its inferred anticancer properties based on compelling evidence from closely related analogs.

Part 1: Inferred Anticancer Activity - Targeting the Ubiquitin-Proteasome System

A significant body of research on N-benzyl-2-phenylpyrimidin-4-amine derivatives has established their potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response.[1][2] This compelling precedent strongly suggests that N-Benzyl-2-(methylthio)pyrimidin-4-amine may exhibit similar anticancer properties by targeting this critical cellular pathway.

Mechanism of Action: The USP1/UAF1 Inhibition Hypothesis

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), plays a pivotal role in DNA repair pathways by deubiquitinating key substrates such as PCNA (Proliferating Cell Nuclear Antigen) and FANCD2.[1][2] Inhibition of USP1/UAF1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which in turn stalls DNA replication and induces apoptosis in cancer cells. The structural similarity between the phenyl and methylthio moieties at the 2-position of the pyrimidine core suggests that N-Benzyl-2-(methylthio)pyrimidin-4-amine could potentially bind to the same allosteric site on the USP1/UAF1 complex, thereby inhibiting its deubiquitinase activity.

Caption: Proposed mechanism of action for N-Benzyl-2-(methylthio)pyrimidin-4-amine.

Experimental Workflow for Evaluating Anticancer Activity

To rigorously assess the anticancer potential of N-Benzyl-2-(methylthio)pyrimidin-4-amine, a multi-tiered experimental approach is recommended.

1. In Vitro USP1/UAF1 Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of the USP1/UAF1 complex.

-

Methodology: A biochemical assay utilizing a fluorogenic ubiquitin substrate (e.g., Ub-AMC) and purified recombinant USP1/UAF1 enzyme. The rate of substrate cleavage is measured in the presence of varying concentrations of the test compound.

-

Data Analysis: Calculation of the half-maximal inhibitory concentration (IC₅₀) value to quantify the compound's potency.

2. Cellular Proliferation and Viability Assays:

-

Objective: To assess the cytotoxic and cytostatic effects of the compound on cancer cell lines.

-

Methodology:

-

MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.

-

Crystal Violet Assay: Stains total cellular protein to determine cell number.

-

Cell Counting (e.g., using a hemocytometer or automated cell counter): Directly quantifies the number of viable cells.

-

-

Cell Lines: A panel of cancer cell lines, particularly those known to be sensitive to DNA damage (e.g., non-small cell lung cancer, breast cancer, ovarian cancer cell lines), should be utilized.

-

Data Analysis: Determination of the GI₅₀ (concentration for 50% growth inhibition) and CC₅₀ (concentration for 50% cytotoxicity) values.

3. Western Blot Analysis for Biomarker Modulation:

-

Objective: To confirm the on-target effect of the compound in a cellular context by measuring the levels of key biomarkers.

-

Methodology: Cancer cells are treated with the compound, and whole-cell lysates are subjected to SDS-PAGE and immunoblotting.

-

Primary Antibodies:

-

Anti-PCNA to detect both unmodified and monoubiquitinated PCNA.

-

Anti-FANCD2 to assess its ubiquitination status.

-

Anti-γH2AX as a marker of DNA damage.

-

Anti-cleaved PARP and cleaved Caspase-3 as markers of apoptosis.

-

-

Data Analysis: Quantification of protein band intensities to demonstrate a dose-dependent increase in Ub-PCNA and other markers of DNA damage and apoptosis.

4. In Vivo Xenograft Studies:

-

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

-

Methodology: Immunocompromised mice are implanted with human cancer cells (xenograft model). Once tumors are established, the mice are treated with the test compound or a vehicle control.

-

Parameters to Measure: Tumor volume, body weight (as an indicator of toxicity), and survival rate.

-

Data Analysis: Statistical comparison of tumor growth between the treated and control groups.

| Experiment | Objective | Key Parameters | Expected Outcome for an Active Compound |

| USP1/UAF1 Inhibition Assay | Determine direct enzyme inhibition | IC₅₀ | Low nanomolar to micromolar IC₅₀ value |

| Cell Proliferation Assays | Assess cytotoxicity | GI₅₀, CC₅₀ | Potent inhibition of cancer cell growth |

| Western Blot Analysis | Confirm on-target effects | Ub-PCNA, γH2AX levels | Increased levels of Ub-PCNA and DNA damage markers |

| In Vivo Xenograft Model | Evaluate in vivo efficacy | Tumor volume reduction | Significant suppression of tumor growth |

Part 2: Exploring Broader Biological Activities

While the anticancer potential is a primary focus, the pyrimidine scaffold is known for a diverse range of biological activities. Therefore, it is prudent to explore other potential therapeutic applications for N-Benzyl-2-(methylthio)pyrimidin-4-amine.

Potential Antimicrobial Activity

Derivatives of 2-(benzylthio)pyrimidines have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] The presence of the benzylthio moiety in these compounds appears to be crucial for their antimicrobial effects. Although our target compound has a benzylamino group at the 4-position, the structural similarity warrants an investigation into its potential antibacterial and antifungal properties.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for evaluating the antimicrobial potential.

1. Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology: Broth microdilution method using a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Objective: To determine the lowest concentration of the compound that kills the microorganism.

-

Methodology: Subculturing from the clear wells of the MIC assay onto agar plates to assess viability.

Potential Analgesic and Anti-inflammatory Activity

Certain 2-methylthio-1,4-dihydropyrimidine derivatives have exhibited analgesic activity.[5] Although the core structure differs, the presence of the 2-methylthio-pyrimidine moiety suggests that N-Benzyl-2-(methylthio)pyrimidin-4-amine could possess pain-relieving or anti-inflammatory properties.

Experimental Workflow for Analgesic and Anti-inflammatory Screening

-

In Vivo Analgesic Models:

-

Acetic Acid-Induced Writhing Test (mice): A visceral pain model to assess peripheral analgesic activity.

-

Hot Plate Test (mice or rats): A thermal pain model to evaluate central analgesic effects.

-

-

In Vitro Anti-inflammatory Assays:

-

Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes: To determine if the compound acts as a non-steroidal anti-inflammatory drug (NSAID).

-

Measurement of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) in Lipopolysaccharide (LPS)-stimulated Macrophages: To assess its ability to modulate the inflammatory response.

-

Conclusion and Future Directions

N-Benzyl-2-(methylthio)pyrimidin-4-amine represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. The strong precedent set by its N-benzyl-2-phenylpyrimidin-4-amine analog as a potent USP1/UAF1 inhibitor provides a clear and compelling rationale for its investigation as an anticancer agent. The proposed experimental workflows in this guide offer a comprehensive roadmap for elucidating its biological activity profile.

Beyond oncology, the inherent versatility of the pyrimidine scaffold suggests that this compound may possess a wider range of therapeutic applications, including antimicrobial and anti-inflammatory activities. A systematic evaluation of these potential biological activities is warranted.

Future research should focus on:

-

Synthesis and Characterization: Efficient and scalable synthesis of high-purity N-Benzyl-2-(methylthio)pyrimidin-4-amine.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: If novel biological activities are identified, further studies will be necessary to elucidate the specific molecular targets and mechanisms of action.

This technical guide serves as a foundational document to stimulate and guide further research into the therapeutic potential of N-Benzyl-2-(methylthio)pyrimidin-4-amine, a molecule that holds the promise of becoming a valuable lead compound in the development of novel therapeutics.

References

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

-

N-Benzyl-2-(methylthio)pyrimidin-4-amine_化工百科. ChemBK. [Link]

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scirp.org. [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. NIH. [Link]

-

Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. [Link]

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scirp.org. [Link]

Sources

- 1. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 4. scirp.org [scirp.org]

- 5. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

"N-Benzyl-2-(methylthio)pyrimidin-4-amine" as a research chemical

An In-Depth Technical Guide to N-Benzyl-2-(methylthio)pyrimidin-4-amine for Advanced Research

Introduction: Unveiling a Versatile Pyrimidine Scaffold

N-Benzyl-2-(methylthio)pyrimidin-4-amine (CAS No. 91719-61-8) is a substituted pyrimidine derivative that, while not extensively characterized in standalone academic studies, represents a molecule of significant interest for drug discovery and medicinal chemistry.[1][2][3][4] Its structure combines three key motifs: a biologically privileged 2,4-substituted pyrimidine core, a synthetically versatile 2-methylthio group, and a 4-N-benzylamine substituent. This guide provides a comprehensive technical overview, synthesizing available data with established chemical and biological principles to offer field-proven insights for researchers and drug development professionals. We will explore its chemical properties, synthesis, reactivity, hypothesized biological potential, and a practical framework for its investigation.

Part 1: Core Compound Profile and Physicochemical Characteristics

The fundamental identity of a research chemical is the bedrock of experimental design. N-Benzyl-2-(methylthio)pyrimidin-4-amine is defined by its unique combination of functional groups, which dictate its solubility, reactivity, and potential for biological interactions.

| Property | Value | Source |

| CAS Number | 91719-61-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃N₃S | [1][2] |

| Molecular Weight | 231.32 g/mol | [2][3] |

| Appearance | Solid or liquid | [1] |

| IUPAC Name | N-benzyl-2-(methylthio)pyrimidin-4-amine | [2] |

| SMILES | CSC1=NC=CC(NCC2=CC=CC=C2)=N1 | [2] |

| InChI Key | XKXIAFTYXCCCQG-UHFFFAOYSA-N | [2] |

Note: Physical properties like melting point, boiling point, and solubility are not consistently reported and should be determined empirically upon acquisition.

Part 2: Chemical Synthesis and Strategic Reactivity

Understanding the synthesis and reactivity of N-Benzyl-2-(methylthio)pyrimidin-4-amine is crucial for its application as a building block for more complex molecules. Its synthesis generally proceeds via nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor.

General Synthesis Pathway

The most logical and common route involves the sequential displacement of halogens from a precursor like 2,4-dichloropyrimidine. The chlorine atom at the C4 position is typically more reactive to nucleophilic attack than the one at the C2 position. This differential reactivity allows for a controlled, stepwise synthesis.

First, reaction with benzylamine selectively displaces the C4-chloride. Subsequently, the C2-chloride is reacted with sodium thiomethoxide to install the methylthio group.

Caption: General synthetic route for N-Benzyl-2-(methylthio)pyrimidin-4-amine.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

-

Step 1: Synthesis of 4-Benzylamino-2-chloropyrimidine

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Add benzylamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate.

-

Validation: Confirm structure via ¹H NMR and Mass Spectrometry.

-

-

Step 2: Synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine

-

Dissolve the intermediate from Step 1 (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature.

-

Stir the reaction for 12-18 hours at room temperature, monitoring for the disappearance of starting material.

-

Quench the reaction by pouring it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via column chromatography to obtain the final compound.

-

Validation: Confirm final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

-

Key Reactivity Insights

The 2-methylthio group is not merely a static feature; it is a key synthetic handle.

-

Leaving Group Potential: The methylthio moiety can be displaced by other nucleophiles, allowing for late-stage diversification of the scaffold. This reaction is often less facile than with a chloro leaving group but can be achieved under appropriate conditions.[7][8]

-

Oxidation: The sulfur can be oxidized to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group. These sulfones are excellent leaving groups, dramatically increasing the electrophilicity of the C2 position and enabling reactions with weaker nucleophiles.[9][10] This two-step process (oxidation followed by substitution) provides a powerful strategy for library development.

Part 3: Hypothesized Biological Relevance and Research Applications

While direct biological data for this specific compound is sparse, its structural components are prevalent in molecules with established pharmacological activities. This allows for the formulation of data-driven hypotheses to guide its investigation. The pyrimidine core, in particular, is a cornerstone of medicinal chemistry.[11][12]

Potential as a Kinase Inhibitor (Anticancer Applications)

The 2,4-diaminopyrimidine scaffold is a classic "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. These compounds target the ATP-binding site of kinases, which are frequently dysregulated in cancer.

-

Rationale: The N-benzyl group can occupy a hydrophobic pocket adjacent to the hinge region, while the pyrimidine core forms hydrogen bonds with the kinase hinge. Structurally related diaminopyrimidines have shown potent activity against targets like Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[13][14][15]

-

Research Direction: Screen N-Benzyl-2-(methylthio)pyrimidin-4-amine against a panel of cancer-relevant kinases. If activity is observed, it can serve as a starting point for structure-activity relationship (SAR) studies, potentially by modifying the benzyl ring or replacing the methylthio group.[16][17]

Potential Antimicrobial and Antiviral Activity

Pyrimidine derivatives are integral to life as components of nucleic acids, making them ideal structures for targeting enzymes involved in pathogen replication.[18]

-

Rationale: Various substituted pyrimidines have demonstrated broad-spectrum antimicrobial and antiviral activities.[12][19] For instance, 2-(benzylthio)pyrimidines have been synthesized and evaluated for antibacterial properties.[5][20] The core may interfere with enzymes like dihydrofolate reductase (DHFR) in bacteria or viral polymerases.[21]

-

Research Direction: Test the compound for minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and for antiviral activity in relevant cell-based assays (e.g., plaque reduction assays).[22]

Other Potential Therapeutic Areas

The versatility of the pyrimidine scaffold extends to other disease areas, including inflammation and neurodegenerative disorders.[23][24] Derivatives have been investigated as anti-inflammatory agents and inhibitors of enzymes like USP1/UAF1 deubiquitinase, which is involved in DNA damage repair.[25]

Part 4: Proposed Research Workflow: A Strategic Framework

For a researcher acquiring N-Benzyl-2-(methylthio)pyrimidin-4-amine, a logical, tiered approach is essential to efficiently explore its potential. This workflow is designed to move from broad, high-throughput screening to more focused, mechanism-of-action studies.

Caption: A strategic workflow for investigating a novel research chemical.

Conclusion

N-Benzyl-2-(methylthio)pyrimidin-4-amine stands as a promising, albeit under-investigated, research chemical. Its value lies not in a well-defined biological role, but in its potential as a versatile scaffold for chemical and biological exploration. By leveraging its known chemical reactivity and the established biological importance of its constituent motifs, researchers can strategically probe its utility. The true potential of this compound will be unlocked through systematic investigation, guided by the principles of medicinal chemistry and a structured research workflow, transforming it from a catalog chemical into a valuable lead compound for future therapeutic development.

References

-

Kono Chem Co.,Ltd. N-Benzyl-2-(methylthio)pyrimidin-4-amine. LookChem. Available at: [Link]

-

Hu, G., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]

-

MDPI. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]

-

RSC Publishing. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Available at: [Link]

-

PubMed. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

-

参比制剂. 91719-61-8|N-Benzyl-2-(methylthio)pyrimidin-4-amine. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

-

Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

-

Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

-

MDPI. (2020). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. Molbank. Available at: [Link]

-

ChemBK. N-Benzyl-2-(methylthio)pyrimidin-4-amine. Available at: [Link]

-

National Institutes of Health (NIH). (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Chem-Impex. 4-Amino-6-chloro-2-(methylthio)pyrimidine. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]

-

National Institutes of Health (NIH). (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Archives of Pharmacal Research. Available at: [Link]

-

SN Applied Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

-

RSC Publishing. (2023). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. Food & Function. Available at: [Link]

-

PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information for N-benzyl-4-methylbenzamide. Available at: [Link]

-

Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Available at: [Link]

-

Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available at: [Link]

-

Journal of the American Chemical Society. (2021). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Available at: [Link]

-

ResearchGate. (2021). (PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Available at: [Link]

-

PubChem. 2-(Benzylthio)-1-methyl-4-pyrimidone. Available at: [Link]

-

National Institutes of Health (NIH). N-Benzylthieno[3,2-d]pyrimidin-4-amine. Available at: [Link]

-

PubMed. (2015). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. N-Benzyl-2-(methylthio)pyrimidin-4-amine, CasNo.91719-61-8 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 2. 91719-61-8 | N-benzyl-2-(methylthio)pyrimidin-4-amine - AiFChem [aifchem.com]

- 3. N-Benzyl-2-(methylthio)pyrimidin-4-amine/CAS:91719-61-8-HXCHEM [hxchem.net]

- 4. N-benzyl-2-(methylthio)pyrimidin-4-amine,(CAS# 91719-61-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. scirp.org [scirp.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scirp.org [scirp.org]

- 13. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 23. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Benzyl-2-(methylthio)pyrimidin-4-amine: A Core Scaffold in Contemporary Drug Discovery

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-(methylthio)pyrimidin-4-amine, a pivotal starting material in the synthesis of biologically active molecules. We delve into its synthesis, core chemical properties, and its strategic application in the construction of complex pharmaceutical agents, with a particular focus on kinase inhibitors. This document moves beyond a simple recitation of facts to offer insights into the mechanistic underpinnings of its synthesis and reactivity, providing a robust resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, particularly the hinge region of protein kinases. The specific substitution pattern at the 2 and 4 positions of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for achieving high potency and selectivity. N-benzyl-2-(methylthio)pyrimidin-4-amine (CAS No: 91719-61-8) has emerged as a valuable building block in this context. The benzyl group at the 4-position can be further functionalized, while the methylthio group at the 2-position offers opportunities for subsequent chemical modification, such as oxidation or displacement, to modulate the molecule's properties. This guide will explore the synthesis and utility of this important intermediate.

Core Molecular Data

A summary of the key physicochemical properties of N-Benzyl-2-(methylthio)pyrimidin-4-amine is presented below.

| Property | Value |

| Chemical Name | N-Benzyl-2-(methylthio)pyrimidin-4-amine |

| CAS Number | 91719-61-8[1][2] |

| Molecular Formula | C₁₂H₁₃N₃S[1][2] |

| Molecular Weight | 231.32 g/mol [1] |

| Appearance | Solid or liquid[2] |

| Purity | Typically >99% for commercial samples[2] |

Synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine: A Mechanistic Approach

The most direct and widely employed method for the synthesis of N-benzyl-2-(methylthio)pyrimidin-4-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of a good leaving group, typically a chlorine atom, at the 4-position.

The Precursor: 4-Chloro-2-(methylthio)pyrimidine

The synthesis commences with a suitable precursor, 4-chloro-2-(methylthio)pyrimidine. This intermediate can be prepared from readily available starting materials such as 2-thiouracil. The key transformation involves the chlorination of the 4-position, often achieved using reagents like phosphorus oxychloride (POCl₃).

The SNAr Reaction: Mechanism and Rationale

The core of the synthesis is the reaction between 4-chloro-2-(methylthio)pyrimidine and benzylamine. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electron-deficient C4 carbon of the pyrimidine ring. This is the rate-determining step.

-

Formation of a Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the ring, stabilizing the complex.

-

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

-

Deprotonation: A base, which can be an excess of benzylamine or an added non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), removes a proton from the newly attached nitrogen atom to yield the final product, N-benzyl-2-(methylthio)pyrimidin-4-amine.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for similar transformations.

Materials:

-

4-Chloro-2-(methylthio)pyrimidine

-

Benzylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Ethanol, Isopropanol, or N,N-Dimethylformamide)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol) is added benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).

-

The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzyl-2-(methylthio)pyrimidin-4-amine as a solid or oil.

N-Benzyl-2-(methylthio)pyrimidin-4-amine as a Starting Material in Multi-Step Synthesis

The true value of N-benzyl-2-(methylthio)pyrimidin-4-amine lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The 2-(methylthio) group is a key functional handle that can be further elaborated.

Oxidation to the Sulfone: Enhancing Reactivity

A common and strategically important transformation is the oxidation of the methylthio group to a methylsulfonyl group. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA)[3] or hydrogen peroxide[4].

The resulting sulfone is an excellent leaving group, making the C2 position of the pyrimidine ring susceptible to a second nucleophilic aromatic substitution. This allows for the introduction of a diverse range of substituents at this position, a common strategy in the development of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors: A Representative Workflow

The following workflow illustrates how N-benzyl-2-(methylthio)pyrimidin-4-amine can be utilized as a starting material in a multi-step synthesis towards a hypothetical kinase inhibitor, drawing parallels with the synthesis of compounds like dasatinib.

Step 1: Synthesis of the Core Scaffold

The synthesis begins with the preparation of N-benzyl-2-(methylthio)pyrimidin-4-amine as described in section 3.

Step 2: Oxidation to the Sulfone

The methylthio group is oxidized to the corresponding sulfone using m-CPBA in a suitable solvent like dichloromethane (DCM).

Step 3: Second Nucleophilic Aromatic Substitution

The resulting N-benzyl-2-(methylsulfonyl)pyrimidin-4-amine is then reacted with a second amine, for instance, a substituted aniline or a heterocyclic amine, to displace the methylsulfonyl group. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Step 4: Further Functionalization (Optional)

The benzyl group can be removed via hydrogenolysis if a free amine is desired at the 4-position, or it can be part of the final pharmacophore. Further modifications can be made to other parts of the molecule to optimize its biological activity.

Conclusion

N-benzyl-2-(methylthio)pyrimidin-4-amine is a strategically important building block in modern medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the versatile reactivity of the methylthio group, makes it an ideal starting material for the construction of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and strategic applications, as detailed in this guide, is essential for researchers aiming to leverage this scaffold in their drug discovery programs.

References

- Qvit, N., Ghattas, M. A., & Jochim, A. L. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS omega, 2(10), 6899–6912.

- Synthesis process of dasatinib and intermediate thereof. (2013). Google Patents. EP2532662B1.

- Suresh, G., Reddy, T. S., Rao, K. S., & Naidu, A. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®).

-

Suresh, G., Reddy, T. S., Rao, K. S., & Naidu, A. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Available at: [Link]

- Kalogirou, A. S., Koutentis, P. A., & de Meijere, A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.